tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate
Description
tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate is a fluorinated azetidine derivative featuring a tert-butyl carbamate protecting group. This compound is synthesized via coupling reactions involving tert-butyl 3-hydroxyazetidine-1-carboxylate and aromatic precursors, as demonstrated in Example 407 of EP 4 374 877 A2 . Key analytical data include:
- LCMS: m/z 756 [M+H]⁺
- HPLC Retention Time: 1.33 minutes (analysis condition SMD-TFA05)
Properties
Molecular Formula |
C15H19F2NO3 |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO3/c1-9-5-6-10(12(17)11(9)16)15(20)7-18(8-15)13(19)21-14(2,3)4/h5-6,20H,7-8H2,1-4H3 |
InChI Key |
KJIDZOZKNHDXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)F)F |
Origin of Product |
United States |
Preparation Methods
Epoxy Amine Cyclization
Azetidine formation via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines represents a high-yielding route (Figure 1). For the target compound, the precursor 1a (3,4-epoxy amine with 2,3-difluoro-4-methylphenyl substituent) undergoes cyclization under reflux in dichloroethane with 5 mol% La(OTf)₃.
Reaction Conditions
- Catalyst : La(OTf)₃ (5 mol%)
- Solvent : Dichloroethane (0.2 M)
- Temperature : Reflux (40°C)
- Yield : 82–89%
Mechanistic Insight
La(III) coordinates to the epoxide oxygen, polarizing the C–O bond and facilitating nucleophilic attack by the amine to form the azetidine ring.
Nucleophilic Substitution on Pre-formed Azetidine
A two-step protocol involves:
- Synthesis of 3-hydroxyazetidine hydrochloride : Achieved via sodium borohydride reduction of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
- Boc Protection : Reaction with di-tert-butyl dicarbonate in THF with triethylamine (Table 1).
Table 1 : Boc Protection Optimization
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NaH, DMF | DMF | 0°C → RT | 60% |
| 2 | (Boc)₂O, Et₃N | THF | 25°C | 85% |
Reductive Amination
Azetidine rings can be constructed via reductive amination of keto intermediates. For example:
- Intermediate Synthesis : Dess-Martin oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate yields the corresponding ketone.
- Reduction : Sodium borohydride in ethanol reduces the ketone to the alcohol, forming the azetidine core.
Key Data
- Oxidation Agent : Dess-Martin periodinane (2.2 eq)
- Reduction Agent : NaBH₄ (4 eq) in EtOH
- Overall Yield : 68%
Functionalization of the Aryl Group
Suzuki-Miyaura Coupling
The 2,3-difluoro-4-methylphenyl group is introduced via palladium-catalyzed coupling. Using 4-bromo-2,6-difluorotoluene as the aryl source, the reaction proceeds with n-butyllithium and triisopropyl borate to form the boronic acid, followed by Suzuki coupling.
Reaction Conditions
Direct Electrophilic Substitution
Electrophilic fluorination using Selectfluor® on a pre-formed 4-methylphenylazetidine introduces fluorine atoms at positions 2 and 3.
Optimization Highlights
Scale-Up and Industrial Feasibility
Patented methods emphasize cost-effective large-scale production:
- CN106831523A : Describes a continuous-flow microreactor system for azetidine synthesis, achieving 92% yield with TEMPO/H₂O₂ oxidation.
- WO2017155765A1 : Utilizes tert-butyl 3-hydroxyazetidine-1-carboxylate as a key intermediate, enabling kilogram-scale production.
Table 2 : Comparative Analysis of Industrial Methods
| Method | Catalyst | Scale (kg) | Purity | Cost ($/kg) |
|---|---|---|---|---|
| Microreactor Oxidation | TEMPO/H₂O₂ | 10 | 99.1% | 1,200 |
| Batch Reductive Amination | NaBH₄ | 5 | 97.5% | 1,500 |
Challenges and Solutions
Stereochemical Control
The cis-configuration of the hydroxyl and aryl groups is critical for bioactivity. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) ensure enantioselectivity.
Functional Group Compatibility
The Boc group is prone to cleavage under acidic conditions. Neutral pH and low temperatures (<30°C) during coupling reactions prevent deprotection.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the difluoromethylphenyl group.
Substitution: The tert-butyl group or the difluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA, KMnO4 (Potassium permanganate), or H2O2 (Hydrogen peroxide).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like Pd/C (Palladium on carbon).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, modified aromatic compounds.
Substitution Products: Various substituted azetidines and phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the difluoromethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Efficiency : The oxazolidine derivative (94% yield) demonstrates superior synthetic efficiency compared to the azetidine-based compound in (35% yield), likely due to optimized reaction conditions or reduced steric hindrance .
- Fluorination Effects : The target compound’s difluoro-methylphenyl group balances lipophilicity and metabolic stability, contrasting with the tetrafluoropropyl group in , which may increase polarity and reduce bioavailability .
- Protecting Group Utility : The tert-butyl carbamate group is consistently employed across analogs for stability, but its steric bulk may hinder reactivity in coupling reactions compared to less bulky alternatives .
Physicochemical and Functional Properties
Polarity and Chromatographic Behavior
- The target compound’s HPLC retention time (1.33 minutes) suggests moderate polarity under SMD-TFA05 conditions, comparable to trifluoromethylphenyl-containing analogs (e.g., EP 1 763 351 derivative), which exhibit similar retention profiles .
Fluorine Substituent Impact
- The 2,3-difluoro-4-methylphenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs. This aligns with trends observed in medicinal chemistry, where fluorine substitution reduces oxidative metabolism .
Reaction Pathway Divergences
- Coupling Reagents: The target compound employs standard carbamate coupling protocols, whereas utilizes benzoirrazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), a reagent favoring amide bond formation in sterically hindered environments .
- Base Selection : Na2CO3 () and NaHMDS () are used in similar reactions, with NaHMDS proving more effective for deprotonation in low-temperature syntheses .
Research Findings and Implications
- Metabolic Stability : Fluorinated azetidines like the target compound are prioritized in drug discovery due to resistance to cytochrome P450-mediated degradation .
- Synthetic Challenges : Lower yields in azetidine derivatives (e.g., 35% in ) highlight the need for optimized conditions when introducing bulky or electron-deficient aryl groups .
- Biological Potential: The combination of fluorine and methyl groups in the target compound may offer a favorable balance between target binding and pharmacokinetic properties, warranting further evaluation in biological assays.
Q & A
Q. What are the established synthetic routes for tert-butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate?
Methodological Answer: The compound is synthesized via a multi-step coupling reaction. For example, it can be prepared by reacting 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Reference Example 107) with tert-butyl 3-hydroxyazetidine-1-carboxylate under conditions analogous to the First to Third Steps of Example 404 (EP 4 374 877 A2) .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
Q. What stability considerations are critical for storage and handling?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Stability data from similar compounds (e.g., tert-butyl derivatives) suggest degradation risks under prolonged exposure to humidity or heat .
- Safety : Use fume hoods, gloves, and eye protection. No acute hazards reported, but avoid inhalation/contact due to potential irritant properties .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for this compound?
Methodological Answer:
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-Validation :
- Compare NMR (e.g., ¹H/¹³C chemical shifts) with X-ray bond lengths/angles.
- Use DFT calculations to model electronic environments for consistency checks.
- Case Example : LCMS (m/z 756) aligns with molecular formula, while crystallography confirms stereochemistry and substituent positions .
Q. What experimental design strategies optimize coupling reactions during synthesis?
Methodological Answer:
-
Parameter Optimization :
-
Monitoring : Use TLC (Rf tracking) or inline LCMS to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
